(2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Lipophilicity Physicochemical property Isomer comparison

The compound (2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (CAS 2034613-63-1) is a synthetic small-molecule member of the pyrrolo[3,4-d]pyrimidine family, characterized by a 2-morpholino substituent on the pyrimidine ring and a 2-chlorobenzoyl amide moiety at the N6 position. This scaffold is frequently claimed in patents as a core for kinase inhibitors, particularly mTOR, PI3K, and related signaling targets.

Molecular Formula C17H17ClN4O2
Molecular Weight 344.8
CAS No. 2034613-63-1
Cat. No. B2800531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
CAS2034613-63-1
Molecular FormulaC17H17ClN4O2
Molecular Weight344.8
Structural Identifiers
SMILESC1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C17H17ClN4O2/c18-14-4-2-1-3-13(14)16(23)22-10-12-9-19-17(20-15(12)11-22)21-5-7-24-8-6-21/h1-4,9H,5-8,10-11H2
InChIKeyMIPGMFYLQYCNLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(2-Chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS 2034613-63-1: Chemical Class and Procurement Baseline


The compound (2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (CAS 2034613-63-1) is a synthetic small-molecule member of the pyrrolo[3,4-d]pyrimidine family, characterized by a 2-morpholino substituent on the pyrimidine ring and a 2-chlorobenzoyl amide moiety at the N6 position [1]. This scaffold is frequently claimed in patents as a core for kinase inhibitors, particularly mTOR, PI3K, and related signaling targets [2][3]. As a research chemical, it is supplied by multiple vendors at typical purity levels of 95%, with a molecular weight of 344.8 g/mol and the molecular formula C17H17ClN4O2. No primary literature reporting its biological activity, selectivity, or pharmacokinetic properties has been identified in peer-reviewed journals or public databases at the time of this analysis.

Why Generic Substitution Fails for (2-Chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS 2034613-63-1


Within the pyrrolo[3,4-d]pyrimidine class, even minor structural variations—such as the position of a chlorine substituent on the phenyl ring (ortho vs. meta vs. para) or the nature of the aryl group (2-chlorophenyl vs. 2,6-difluorophenyl vs. 2-methylphenyl)—are known to cause substantial shifts in target potency, selectivity, and physicochemical properties [1]. Patents explicitly describe structure-activity relationships where specific substitution patterns determine kinase inhibition profiles, cellular potency, and metabolic stability [2]. Therefore, treating this compound as interchangeable with its 3-chlorophenyl, 4-chlorophenyl, or 2-methylphenyl analogs carries the risk of obtaining conflicting or non-reproducible results in screening campaigns, SAR studies, or biochemical assays. The inability to verify the precise positional isomer prior to procurement is a significant experimental risk.

Quantitative Differentiation Evidence: (2-Chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS 2034613-63-1 vs. Closest Analogs


Computed Lipophilicity (cLogP) Differentiates the 2-Chlorophenyl Isomer from 3-Chloro and 4-Chloro Analogs

Computationally predicted cLogP values indicate a measurable difference between the target 2-chlorophenyl isomer and its 3-chloro and 4-chloro positional analogs. The ortho-chlorine substitution results in a slightly lower predicted logP due to intramolecular polar interactions and steric shielding effects not present in the meta or para isomers [1].

Lipophilicity Physicochemical property Isomer comparison

Topological Polar Surface Area (tPSA) Distinguishes the 2-Chlorophenyl Derivative from 2,6-Difluorophenyl and 2-Methylphenyl Analogs

The tPSA of the target compound is identical to that of other mono-substituted phenyl analogs (e.g., 3-chloro, o-tolyl) but differs from analogs bearing additional heteroatom substitutions, such as the 2,6-difluorophenyl derivative. This property influences blood-brain barrier permeability predictions and intestinal absorption estimates [1].

Polar surface area Physicochemical property BBB penetration

Chlorine Substitution Position Modulates Predicted Kinase Binding Mode: 2-Cl vs. 3-Cl vs. 4-Cl

Patent structural-activity relationship (SAR) disclosures for the pyrrolo[3,4-d]pyrimidine class indicate that the ortho, meta, or para position of a phenyl ring substituent directly influences the dihedral angle between the phenyl ring and the amide carbonyl, thereby altering the compound's ability to occupy the hydrophobic back pocket of kinase ATP-binding sites [1][2]. Although no experimental IC50 value is publicly available for this specific compound, class-wide SAR trends support that the 2-chloro substitution enforces a distinct bioactive conformation compared to the 3-chloro or 4-chloro isomers.

Kinase inhibitor Docking Structure-based design

Vendor Purity and Supply Consistency: Limited Differentiation Among Analogs

Multiple vendors list the target compound and its 3-chloro and 4-chloro analogs at a standard purity of 95%, with no certified quantitative impurity profiles or batch-specific analytical data publicly available. The CAS number 2034613-63-1 is distinct and ensures procurement of the correct positional isomer, but no supplier consistently provides higher purity or superior characterization beyond the industry default [1].

Purity Procurement QC

Recommended Application Scenarios for (2-Chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS 2034613-63-1


Kinase Inhibitor Screening Libraries Requiring Ortho-Substituted Phenyl SAR Exploration

When building a focused library to probe the effect of phenyl substitution position on kinase inhibition, the 2-chlorophenyl analog should be included alongside its 3-chloro and 4-chloro counterparts to elucidate conformational preferences in the ATP-binding pocket, as supported by patent SAR trends [1].

Computational Chemistry and Molecular Docking Studies Targeting mTOR/PI3K

The compound serves as a useful ligand for docking and molecular dynamics simulations aimed at understanding the conformational restrictions imposed by ortho-substitution, which may guide the design of next-generation inhibitors with improved selectivity, consistent with class-level patent disclosures [2].

Physicochemical Profiling for Central Nervous System (CNS) Lead Optimization

Given the predicted lower tPSA relative to heteroaryl analogs, the compound may be prioritized in early-stage CNS drug discovery for assessing passive blood-brain barrier penetration in PAMPA or in vivo pharmacokinetic models, provided that experimental validation is subsequently performed [3].

Quote Request

Request a Quote for (2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.